molecular formula C7H8O4 B14148988 5-(Acetyloxy)-5-methyl-2(5H)-furanone CAS No. 74982-59-5

5-(Acetyloxy)-5-methyl-2(5H)-furanone

Katalognummer: B14148988
CAS-Nummer: 74982-59-5
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: MAPNCEPZDLQMMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Acetyloxy)-5-methyl-2(5H)-furanone is an organic compound characterized by the presence of an acetyloxy group attached to a furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-5-methyl-2(5H)-furanone typically involves the acetylation of 5-hydroxy-5-methyl-2(5H)-furanone. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Acetyloxy)-5-methyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, yielding 5-hydroxy-5-methyl-2(5H)-furanone.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furanones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Acetyloxy)-5-methyl-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Acetyloxy)-5-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl compound, which may interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-5-methyl-2(5H)-furanone: The hydroxyl analog of 5-(Acetyloxy)-5-methyl-2(5H)-furanone.

    5-Methyl-2(5H)-furanone: A simpler analog lacking the acetyloxy group.

    5-Acetoxymethyl-2-furaldehyde: Another compound with an acetyloxy group attached to a furan ring.

Uniqueness

This compound is unique due to the presence of both the acetyloxy and methyl groups on the furanone ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

74982-59-5

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

(2-methyl-5-oxofuran-2-yl) acetate

InChI

InChI=1S/C7H8O4/c1-5(8)10-7(2)4-3-6(9)11-7/h3-4H,1-2H3

InChI-Schlüssel

MAPNCEPZDLQMMH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1(C=CC(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.